Salirasib - 162520-00-5

Salirasib

Catalog Number: EVT-281528
CAS Number: 162520-00-5
Molecular Formula: C22H30O2S
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Salirasib is a synthetic small molecule that acts as a potent Ras inhibitor [, ]. It belongs to the class of farnesyltransferase inhibitors (FTIs) []. Salirasib disrupts the association of active RAS proteins with the plasma membrane by mimicking the farnesylcysteine group of Ras proteins [, , ]. This dislodgement prevents the activation of RAS signaling cascades involved in cellular processes such as cell proliferation, differentiation, and senescence [, ]. As approximately one-third of human cancers exhibit abnormally activated RAS signaling, Salirasib has been investigated as a potential therapeutic agent for various cancers, including pancreatic, colon, lung, and breast cancers [, ].

Future Directions
  • Combination Therapies: Further investigation into combining Salirasib with other therapeutic agents, such as proteasome inhibitors or chemotherapy drugs, could yield more effective treatment strategies for various cancers [, ].
  • Drug Resistance Mechanisms: Research is needed to understand the mechanisms underlying the development of resistance to Salirasib, as observed in some studies, to optimize its therapeutic efficacy [].
  • Personalized Medicine: Exploring biomarkers for predicting response to Salirasib treatment could lead to more personalized and effective therapeutic interventions, especially in cancers driven by specific Ras isoforms or signaling pathways [, ].
  • Non-Cancer Applications: Given Salirasib's anti-inflammatory properties and its effects on other cellular processes, future research could explore its potential in treating non-cancerous diseases, such as inflammatory disorders [].

Farnesylthiosalicylamide (FTS-amide)

  • Compound Description: Farnesylthiosalicylamide (FTS-amide) is a derivative of S-trans,trans-farnesylthiosalicylic acid (Salirasib) where the carboxylic acid group is modified to an amide group. This modification was found to improve the growth inhibitory activity compared to Salirasib in Panc-1 and U87 cells. [] FTS-amide showed the highest efficacy in inhibiting Ras-GTP and cell growth compared to other tested derivatives. [] It significantly inhibited the growth of both Panc-1 tumors and U87 brain tumors. []
  • Relevance: FTS-amide is structurally related to Salirasib, sharing the farnesylthiosalicylic acid core but differing in the carboxyl group modification. This modification enhances its potency as a Ras inhibitor compared to Salirasib. []

S-trans,trans-Farnesylthiosalicylic Acid Methoxymethyl Ester (FTS-methoxymethyl ester)

  • Relevance: FTS-methoxymethyl ester is structurally related to Salirasib, differing in the carboxyl group modification. This modification contributes to its increased potency as a cell growth inhibitor, although it shows less selectivity for active Ras-GTP compared to Salirasib. []

YM155

  • Compound Description: YM155 is a small molecule inhibitor of survivin, a protein involved in inhibiting apoptosis. [] It was found that YM155 can sensitize hepatocarcinoma cells to TRAIL-induced apoptosis, similar to the effect observed with Salirasib pre-treatment. []
  • Relevance: While YM155 is not structurally related to Salirasib, both compounds demonstrate the ability to sensitize hepatocarcinoma cells to TRAIL-induced apoptosis by targeting different proteins involved in apoptosis regulation. [] This suggests a potential synergistic effect when combining Salirasib with agents like YM155 in cancer treatment.

TRAIL (TNF-related apoptosis-inducing ligand)

  • Compound Description: TRAIL is a protein that induces apoptosis by binding to death receptors on the surface of cells. [] While TRAIL alone did not induce apoptosis in normal human hepatocytes, pre-treatment with Salirasib was found to sensitize hepatocarcinoma cells to TRAIL-induced apoptosis. [] This effect was associated with the downregulation of the anti-apoptotic protein survivin. []
  • Relevance: Although not structurally related to Salirasib, TRAIL's activity is enhanced by Salirasib, leading to increased apoptosis in hepatocarcinoma cells. [] This highlights the potential of Salirasib to improve the efficacy of existing cancer therapies like TRAIL.

BPH-652

  • Compound Description: BPH-652 is a dehydrosqualene synthase (CrtM) inhibitor that disrupts the formation of the Staphylococcus aureus virulence factor staphyloxanthin. [] This inhibition renders the bacteria susceptible to immune system clearance by reactive oxygen species. []
  • Relevance: While structurally distinct from Salirasib, BPH-652 highlights the therapeutic potential of targeting isoprenoid biosynthesis pathways, similar to Salirasib's mechanism of disrupting Ras prenylation. [] This suggests exploring other enzymes within these pathways as potential drug targets.

Geranylgeranylthiosalicylic acid (10)

  • Compound Description: Geranylgeranylthiosalicylic acid (10) is an analog of Salirasib where the farnesyl group is replaced with a geranylgeranyl group. This modification was based on the knowledge that geranylgeranyl diphosphate can bind to the S2 site of CrtM. [] Compound 10 exhibited a significantly lower Ki value against CrtM (28 nM) compared to Salirasib (110 nM) and also showed improved pigment inhibition (IC50 = 4 µM). []
  • Relevance: Geranylgeranylthiosalicylic acid (10) is structurally related to Salirasib, differing in the length of the isoprenyl chain. The longer chain in compound 10 contributes to its enhanced potency as a CrtM inhibitor compared to Salirasib. []
Source and Classification

Salirasib is synthesized from farnesylthiosalicylic acid, which itself is a derivative of salicylic acid. It falls under the category of pharmacological agents that target oncogenic signaling pathways, specifically those involving Ras proteins. The compound has been studied extensively for its potential therapeutic applications in oncology and other fields related to cellular signaling and growth regulation .

Synthesis Analysis

The synthesis of Salirasib involves several sophisticated steps. Initially, the farnesylthiosalicylic acid is prepared through a multi-step chemical process that includes the formation of the thioether linkage characteristic of this compound. The synthesis can be summarized as follows:

  1. Preparation of Precursors: The starting materials include salicylic acid and farnesyl bromide.
  2. Thioether Formation: The reaction between these precursors typically involves nucleophilic substitution reactions where the sulfur atom from a thiol reacts with the farnesyl group.
  3. Purification: After synthesis, Salirasib is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

The liposomal formulation of Salirasib has also been explored, which involves encapsulating the compound within lipid bilayers to enhance its bioavailability and therapeutic efficacy .

Molecular Structure Analysis

Salirasib exhibits a unique molecular structure characterized by:

  • Chemical Formula: C15_{15}H20_{20}O2_{2}S
  • Molecular Weight: Approximately 252.39 g/mol
  • Structural Features: The compound contains a salicylic acid moiety linked via a thioether bond to a farnesyl group. This structure allows it to interact specifically with Ras proteins.

The presence of both hydrophobic (farnesyl) and hydrophilic (salicylic) components contributes to its ability to integrate into cellular membranes and interact with target proteins effectively .

Chemical Reactions Analysis

Salirasib participates in various chemical reactions primarily involving its interaction with Ras proteins:

  1. Inhibition of Ras Activation: Salirasib binds to the active site of Ras, preventing its interaction with downstream effectors such as Raf-1 and MAPK pathways.
  2. Cellular Signaling Modulation: By inhibiting Ras activation, Salirasib alters several signaling cascades that are critical for cell growth and survival.

The compound's reactivity is essential for its function as an inhibitor, making it a valuable tool in cancer research aimed at targeting aberrant Ras signaling .

Mechanism of Action

The mechanism of action for Salirasib involves:

  • Binding to Ras Proteins: Salirasib selectively binds to the active form of Ras, preventing its association with downstream signaling partners.
  • Inhibition of Signal Transduction: By blocking Ras activation, Salirasib inhibits the Raf-MAPK pathway, leading to reduced cell proliferation and increased apoptosis in Ras-dependent tumors.
  • Impact on Cellular Processes: The compound affects various cellular processes including angiogenesis, apoptosis, and cell cycle progression by modulating key signaling pathways .

Studies have demonstrated that Salirasib can significantly reduce DNA synthesis in cells transformed by Ras, underscoring its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Salirasib possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within typical ranges for similar compounds.

These properties are crucial for determining appropriate formulations for therapeutic use .

Applications

Salirasib has significant applications in scientific research and potential therapeutic contexts:

  • Cancer Therapy: As a potent inhibitor of Ras signaling, Salirasib is being investigated for its efficacy in treating various cancers where Ras activation plays a critical role.
  • Drug Development: The compound serves as a lead structure for developing new drugs targeting oncogenic pathways.
  • Research Tool: Salirasib is utilized in laboratory settings to study cellular signaling mechanisms and the role of Ras in cancer biology.

Properties

CAS Number

162520-00-5

Product Name

Salirasib

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N

SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

farnesylthiosalicylic acid
S-farnesylthiosalicylic acid
S-trans,trans-farnesylthiosalicylic acid
salirasi

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.